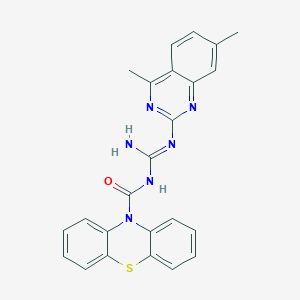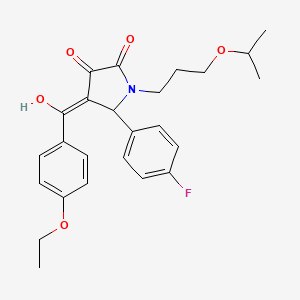![molecular formula C17H13NO6 B11046024 1-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione](/img/structure/B11046024.png)
1-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE is a complex organic compound with a unique structure that includes a methoxybenzodioxole moiety and a furo[3,4-c]pyridine core
Preparation Methods
The synthesis of 1-[(E)-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Introduction of the methoxy group: This step involves the methylation of the benzodioxole intermediate using methyl iodide and a base.
Construction of the furo[3,4-c]pyridine core: This can be synthesized through a series of cyclization reactions involving appropriate pyridine derivatives.
Final coupling reaction: The final step involves the coupling of the methoxybenzodioxole moiety with the furo[3,4-c]pyridine core under specific reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-[(E)-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents involved.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
1-[(E)-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it has shown activity against various cancer cell lines.
Biological Studies: Researchers investigate the compound’s effects on cellular processes, such as cell cycle regulation and apoptosis, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a tool to study specific biochemical pathways and molecular targets, providing insights into its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[(E)-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE involves its interaction with specific molecular targets within cells. The compound has been shown to:
Inhibit tubulin polymerization: This leads to the disruption of microtubule dynamics, causing mitotic arrest and subsequent apoptosis in cancer cells.
Induce cell cycle arrest: The compound can cause cell cycle arrest at specific phases, such as the S phase, leading to the inhibition of cell proliferation.
Activate apoptotic pathways: The compound triggers apoptosis through the activation of specific signaling pathways, resulting in programmed cell death.
Comparison with Similar Compounds
1-[(E)-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain a benzodioxole moiety and have shown anticancer activity through similar mechanisms.
(7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride: This compound shares the methoxybenzodioxole structure and is used in various chemical and biological studies.
The uniqueness of 1-[(E)-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13NO6 |
|---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
(1E)-1-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C17H13NO6/c1-8-3-10-11(24-17(20)14(10)16(19)18-8)4-9-5-12(21-2)15-13(6-9)22-7-23-15/h3-6H,7H2,1-2H3,(H,18,19)/b11-4+ |
InChI Key |
MVPBJIDBWIBEPC-NYYWCZLTSA-N |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CC4=C(C(=C3)OC)OCO4 |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11045941.png)
![4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-2,4-dioxotetrahydro-1(2H)-pyrimidinyl]-2-fluoro-N-methylbenzamide](/img/structure/B11045945.png)

![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045955.png)
![2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B11045963.png)

![3-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045977.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045985.png)
![N-[3-(2-Methylpiperidino)propyl]-2-butynamide](/img/structure/B11045992.png)

![7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11046001.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B11046003.png)

![4-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline](/img/structure/B11046017.png)
